molecular formula C18H14N2O2 B11471480 2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one

2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one

Cat. No.: B11471480
M. Wt: 290.3 g/mol
InChI Key: GMPHVRPIQQTURQ-UHFFFAOYSA-N
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Description

2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a naphthoquinoline core with an aminoethyl substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthoquinoline Core: This can be achieved through the cyclization of appropriate naphthalene derivatives under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the naphthoquinoline core is replaced by the aminoethyl moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of quinoline amines.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Research: Used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Morpholinyl)-7H-naphtho[1,2,3-de]quinolin-7-one: Similar structure with a morpholinyl group instead of the aminoethyl group.

    2-[(2-hydroxyethyl)amino]ethane-1-sulfonic acid: Contains a similar aminoethyl group but with a sulfonic acid moiety.

Uniqueness

2-[(2-hydroxyethyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one is unique due to its specific combination of the naphthoquinoline core and the aminoethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

15-(2-hydroxyethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C18H14N2O2/c21-9-8-19-16-10-14-11-4-1-2-5-12(11)18(22)13-6-3-7-15(20-16)17(13)14/h1-7,10,21H,8-9H2,(H,19,20)

InChI Key

GMPHVRPIQQTURQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC4=CC=CC(=C43)C2=O)NCCO

Origin of Product

United States

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